N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
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Description
Scientific Research Applications
Anticancer Activity
Several studies have synthesized and evaluated derivatives of fluoro substituted compounds for their anticancer activity. For instance, derivatives of fluoro benzo[b]pyran have been shown to possess anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, compounds containing pyrazole and benzo[d]thiazole derivatives with aminoguanidine units demonstrated potent anticancer activities, particularly against triple-negative breast cancer cell lines (Liu et al., 2019).
Enzyme Inhibition
Research on sulfonamide derivatives revealed that certain compounds exhibit significant inhibition of carbonic anhydrase (CA) enzymes, which are pivotal in various physiological processes. Some derivatives were specifically potent against human cytosolic isoforms hCA I and II, indicating potential for anti-tumor studies (Gul et al., 2016).
Medicinal Chemistry Building Blocks
The development of novel fluorinated pyrazoles bearing additional functional groups has been highlighted, underscoring their utility as building blocks in medicinal chemistry due to the possibility of further functionalization. This approach enables the creation of compounds with enhanced pharmacological profiles (Surmont et al., 2011).
properties
CAS RN |
1326928-89-5 |
---|---|
Product Name |
N-(4-fluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide |
Molecular Formula |
C25H25FN4O2 |
Molecular Weight |
432.499 |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H25FN4O2/c1-17(2)19-5-7-20(8-6-19)22-15-23-25(32)29(13-14-30(23)28-22)12-11-24(31)27-16-18-3-9-21(26)10-4-18/h3-10,13-15,17H,11-12,16H2,1-2H3,(H,27,31) |
InChI Key |
LMZOJVBIAJIUMY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC=C(C=C4)F |
solubility |
not available |
Origin of Product |
United States |
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